molecular formula C9H17N B3284861 (5R,8aR)-5-Methyloctahydroindolizine CAS No. 792183-69-8

(5R,8aR)-5-Methyloctahydroindolizine

Cat. No.: B3284861
CAS No.: 792183-69-8
M. Wt: 139.24 g/mol
InChI Key: ABPWFSWOJBTVFX-RKDXNWHRSA-N
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Description

(5R,8aR)-5-Methyloctahydroindolizine is a saturated indolizidine alkaloid scaffold of significant interest in synthetic and medicinal chemistry research. With the molecular formula C9H17N and a molecular weight of 139.24 g/mol, this compound serves as a core structural motif for the development of biologically active molecules . The indolizidine structure is a bicyclic framework featuring a fused piperidine and pyrrolidine ring, with a defined stereochemistry at the 5 and 8a positions. Calculated physical properties include a density of 0.9±0.1 g/cm³ and a boiling point of 177.8±8.0 °C at 760 mmHg . This compound is structurally related to a class of polyhydroxylated indolizidines known as iminosugars, which are renowned for their potent glycosidase inhibitory activity . Notable natural products in this family, such as castanospermine, exhibit a broad spectrum of biological effects, including insecticidal, antiparasitic, and antiviral activities, primarily through the inhibition of enzymes like α- and β-glucosidases . The C-5 methyl-substituted indolizidine core is a key synthetic target for creating novel analogs of these natural products. Research into similar structures, such as steviamine (a 5-methylindolizidine isolated from Stevia rebaudiana ), highlights the scientific interest in exploring the structure-activity relationships of alkyl-substituted indolizidines . The synthesis of these compounds often involves sophisticated strategies like the domino Grignard addition/Cope–House reaction to build the methyl pyrrolidine moiety with good stereoselectivity . As a building block, this compound provides researchers with a versatile intermediate for the design and synthesis of new pharmacologically active compounds, chemical probes, and for the investigation of glycosidase enzyme mechanisms. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans or animals, nor for diagnostic, therapeutic, or any other consumer-related applications.

Properties

IUPAC Name

(5R,8aR)-5-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-4-2-5-9-6-3-7-10(8)9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPWFSWOJBTVFX-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]2N1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of Octahydroindolizine Type Alkaloids

Isolation from Botanical Sources (e.g., Dendrobium Species)

The genus Dendrobium, belonging to the Orchidaceae family, is a rich botanical source of various alkaloids, including those with an octahydroindolizine (B79230) core. nih.govresearchgate.net For thousands of years, species of Dendrobium have been utilized in traditional Chinese medicine. researchgate.netnih.gov Modern phytochemical investigations have led to the isolation of numerous alkaloids from these plants. researchgate.net

For instance, studies on Dendrobium crepidatum have resulted in the isolation of several octahydroindolizine-type alkaloid enantiomers. nih.govresearchgate.net The isolation process typically involves the extraction of the plant material (e.g., stems) with a solvent such as ethanol, followed by a series of chromatographic techniques to separate and purify the individual compounds. nih.govbiorxiv.org

One notable compound isolated from Dendrobium crepidatum is Homocrepidine A, an octahydroindolizine alkaloid. nih.gov The general procedure for isolating such alkaloids involves:

Extraction: The dried and powdered plant material is extracted with a suitable solvent.

Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids.

Chromatography: The alkaloid-rich fraction is subjected to various chromatographic methods, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compounds. nih.gov

Table 1: Examples of Octahydroindolizine Alkaloids from Dendrobium Species

Compound NamePlant SourceReference
Homocrepidine ADendrobium crepidatum nih.gov
Various octahydroindolizine enantiomersDendrobium crepidatum nih.govresearchgate.net

Isolation from Microbial Sources (e.g., Actinomycetes)

In addition to botanical sources, microorganisms, particularly Actinomycetes, have been identified as producers of indolizidine alkaloids. nih.govmicrobiologyjournal.orgpreprints.org Actinomycetes are a group of Gram-positive bacteria known for their ability to produce a wide array of bioactive secondary metabolites. microbiologyjournal.org

The isolation of octahydroindolizine derivatives from Actinomycetes typically involves the fermentation of the microbial strain in a suitable culture medium. nih.govpreprints.org Following fermentation, the bioactive compounds are extracted from the culture broth or the mycelial mass.

Several indolizidine alkaloids have been isolated from various Streptomyces species. nih.gov For example, a series of cyclizidines, which are indolizidine alkaloids characterized by a cyclopropane (B1198618) ring, were isolated from Streptomyces sp. HNA39. nih.govpreprints.org The isolation process for these microbial alkaloids generally includes:

Fermentation: Culturing the Actinomycete strain in a liquid medium.

Extraction: Extracting the culture broth with an organic solvent like ethyl acetate (B1210297). nih.govpreprints.org

Purification: Purifying the crude extract using techniques such as silica-gel column chromatography and HPLC to obtain the individual compounds. nih.govpreprints.org

Another example is the isolation of indolizomycin (B1230919) from a strain of Streptomyces. preprints.orgpreprints.org

Table 2: Examples of Indolizidine Alkaloids from Actinomycetes

Compound ClassProducing OrganismReference
CyclizidinesStreptomyces sp. HNA39 nih.govpreprints.org
Iminimycin A and BStreptomyces griseus OS-3601 nih.gov
IndolizomycinStreptomyces sp. SK2-52 preprints.org
JBIR-102 (a cyclizidine analog)Saccharopolyspora sp. RL78 preprints.org

Chemodiversity within Naturally Occurring Octahydroindolizine Derivatives

The family of naturally occurring octahydroindolizine alkaloids exhibits significant structural diversity. This chemodiversity arises from variations in the substitution patterns on the bicyclic core, the stereochemistry at the chiral centers, and the presence of additional functional groups or ring systems. researchgate.netresearchgate.net

In the Dendrobium genus, for example, a variety of alkaloids with different structures have been isolated, and the alkaloid content can differ significantly between species. researchgate.net This chemical diversity is a key factor in evaluating the potential applications of these plants. researchgate.net

The structural variations observed in indolizidine alkaloids from microbial sources are also noteworthy. The cyclizidines from Streptomyces sp. HNA39, for instance, feature a characteristic cyclopropane ring. nih.gov Other modifications include the presence of an iminium cation and a fused cyclopropyl (B3062369) moiety in the iminimycins. nih.gov

This chemodiversity is not limited to simple substitutions. More complex structures, such as phenanthroindolizidine alkaloids, have also been reported from various natural sources. nih.gov The exploration of this chemical diversity continues to be an active area of research, with computational methods being employed to uncover previously overlooked alkaloid scaffolds. researchgate.net The study of quinolizidine (B1214090) alkaloids, a related class of compounds, has also revealed extensive chemodiversity with 397 compounds isolated, categorized into 20 different classes. nih.govresearchgate.net This highlights the vast structural variety that can be expected within alkaloid families.

Biosynthetic Pathways and Precursor Chemistry

General Indolizidine Biosynthesis from Amino Acid Precursors (e.g., L-Lysine)

The biosynthesis of the core indolizidine scaffold predominantly originates from the amino acid L-lysine. frontiersin.orgnih.govnih.govresearchgate.net This process is a key part of the lysine (B10760008) degradation pathway in various organisms, including plants and insects. frontiersin.orgnih.gov The initial step involves the conversion of L-lysine into cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). nih.gov Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO), which leads to the formation of 5-aminopentanal. This intermediate spontaneously cyclizes to form the Δ1-piperideine Schiff base, a crucial universal intermediate in the biosynthesis of numerous lysine-derived alkaloids. nih.gov

An alternative pathway, particularly noted in some plant species, involves the conversion of L-lysine to pipecolic acid. frontiersin.orgnih.gov This route begins with the deamination of L-lysine to form saccharopine, which is then catalyzed to 2-aminoadipate 6-semialdehyde. frontiersin.orgnih.gov This intermediate cyclizes to yield 1-piperideine-6-L-carboxylate, which is subsequently reduced to L-pipecolate. frontiersin.orgnih.gov Pipecolic acid, along with acetate (B1210297) units, can then serve as a building block for the indolizidine skeleton. frontiersin.orgnih.gov

PrecursorKey IntermediateMajor Alkaloid Class
L-LysineCadaverine / Δ1-piperideineQuinolizidine (B1214090), Piperidine (B6355638)
L-LysinePipecolic AcidIndolizidine

Enzymatic Mechanisms in Indolizidine Scaffold Assembly

The assembly of the bicyclic indolizidine ring system is a testament to the remarkable catalytic power and stereoselectivity of enzymes. Following the formation of key intermediates like Δ1-piperideine or pipecolic acid, a series of condensation, cyclization, and reduction reactions occur to construct the final scaffold.

The precise enzymatic mechanisms that dictate the final stereochemistry of the indolizidine ring, such as that found in (5R,8aR)-5-Methyloctahydroindolizine, are of particular interest. While the enzymes specific to this particular isomer have not been fully characterized, studies on other alkaloids reveal the importance of enzymes like reductases and synthases in controlling the spatial arrangement of atoms. nih.gov For instance, the stereoselective reduction of imine intermediates is a critical step in establishing the chirality of the resulting alkaloid. nih.gov The cyclization reactions, often catalyzed by synthases or cyclases, are also highly controlled processes that determine the fusion of the five- and six-membered rings. nih.govsemanticscholar.org The formation of complex alkaloid structures can involve a cascade of reactions, with enzymes like cytochrome P450s playing a role in catalyzing specific cyclization events. nih.govsemanticscholar.org

Role of Polyketide Synthases (PKSs) in Octahydroindolizine (B79230) Biosynthesis

While the core of the indolizidine ring is derived from L-lysine, the carbon backbone of many octahydroindolizine alkaloids, including the methyl group found in this compound, is often derived from polyketide pathways. rsc.orgwikipedia.org Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and propionyl-CoA. wikipedia.org

In the context of octahydroindolizine biosynthesis, a hybrid pathway involving both amino acid and polyketide metabolism is common. fu-berlin.de Labeling studies with isotopes have confirmed that the carbon skeleton of some indolizidine alkaloids is derived from acetate and propionate (B1217596) precursors, consistent with a polyketide-type assembly. rsc.org The PKS machinery would be responsible for constructing a linear polyketide chain, which then undergoes amination and cyclization, incorporating the nitrogen atom from an amino acid precursor to form the heterocyclic ring system. The methyl group at the C-5 position of this compound is likely introduced via the incorporation of a propionyl-CoA unit by the PKS.

Enzyme TypeFunction in BiosynthesisPrecursor Molecules
Polyketide Synthase (PKS)Assembly of the carbon backboneAcetyl-CoA, Propionyl-CoA
AminotransferaseIntroduction of the nitrogen atomAmino Acid (e.g., L-Lysine)
Cyclase/ReductaseFormation of the bicyclic ring systemLinear amino-polyketide chain

Investigating Putative Biosynthetic Gene Clusters for Octahydroindolizines

The genes encoding the enzymes responsible for the biosynthesis of a specific secondary metabolite are often clustered together on the chromosome of the producing organism. These biosynthetic gene clusters (BGCs) represent a functional unit, and their identification is a crucial step in elucidating a biosynthetic pathway.

The investigation of putative BGCs for octahydroindolizines involves a combination of genomic and bioinformatic approaches. By sequencing the genome of an organism known to produce these alkaloids, researchers can search for genes encoding enzymes typically involved in alkaloid and polyketide biosynthesis, such as PKSs, aminotransferases, oxidoreductases, and cyclases. The presence of these genes in a contiguous region of the genome is strong evidence for a BGC.

For instance, the BGCs for other complex alkaloids often contain genes for modular type I PKSs, which are responsible for the synthesis of insecticidal agents. nih.gov While a specific BGC for this compound has not been definitively identified and characterized, the general principles of BGC organization provide a roadmap for future research. The study of ant venoms, which are known to contain a variety of alkaloids, suggests that these compounds are synthesized de novo by the ants themselves, pointing to the existence of dedicated BGCs within their genomes. researchgate.netnih.gov Future genomic sequencing of ant species that produce this compound will likely lead to the discovery of the specific gene cluster responsible for its biosynthesis.

Advanced Synthetic Methodologies for 5r,8ar 5 Methyloctahydroindolizine and Its Stereoisomers

Total Synthesis Approaches to Octahydroindolizine (B79230) Alkaloids

The total synthesis of octahydroindolizine alkaloids is a testament to the advancement of modern organic synthesis. These natural products, found in sources ranging from amphibian skin to plants, present compelling targets due to their diverse biological activities. nih.govnih.gov The approaches to construct the core 1-azabicyclo[4.3.0]nonane skeleton are varied, often showcasing novel strategies for ring formation and stereocontrol. researchgate.net

Achieving the specific stereochemistry of (5R,8aR)-5-Methyloctahydroindolizine requires precise control over the synthetic route. Enantioselective strategies are paramount and are generally approached through three main avenues: using a chiral starting material from the "chiral pool," employing chiral auxiliaries, or utilizing asymmetric catalysis.

One common strategy involves starting with readily available, enantiopure precursors like amino acids (e.g., proline or pyroglutamic acid) or carbohydrates. scholaris.ca For instance, a synthesis of an analogue, (5R,8S,8aS)-8-epi-indolizidine 209B, was achieved from a chiral amine, demonstrating how stereochemistry can be installed early and carried through the synthetic sequence. nih.govresearchgate.net Enzymatic resolutions have also proven effective, where a racemic intermediate is selectively transformed by an enzyme, allowing for the separation of enantiomers. This has been successfully applied to produce enantiopure octahydroindolizine alcohols, which are key precursors for further elaboration. rsc.org Asymmetric catalysis, including transition-metal-catalyzed reactions and organocatalysis, offers a highly efficient method to generate chirality, as seen in asymmetric Pd(0) catalyzed allylic amination, which can set a key stereocenter for subsequent cyclization into the indolizidine core. rsc.org

StrategyDescriptionExample Application
Chiral Pool Synthesis Utilizes naturally occurring, enantiomerically pure compounds as starting materials.Synthesis from amino acids like proline or pyroglutamic acid. scholaris.ca
Enzymatic Resolution Employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation.Novozym 435-mediated kinetic resolution of a racemic octahydroindolizine alcohol. rsc.org
Asymmetric Catalysis Uses a chiral catalyst to induce stereoselectivity in a reaction, creating a chiral product from an achiral or racemic substrate.Asymmetric Pd(0) catalyzed allylic amination to create a functionalized tetrahydropyridine (B1245486) intermediate. rsc.org
PathwayDescriptionAdvantagesDisadvantages
Linear Sequential, step-by-step assembly of the molecule from a starting material. youtube.comConceptually simple to plan.Overall yield can be very low for multi-step syntheses. wikipedia.org
Convergent Independent synthesis of molecular fragments followed by their assembly. chemistnotes.comHigher overall yield, greater efficiency, allows for parallel work. differencebetween.comscholarsresearchlibrary.comRequires more complex planning and development of reliable fragment coupling reactions.

Key Bond-Forming Reactions in Octahydroindolizine Ring System Construction

The construction of the bicyclic octahydroindolizine core relies on a portfolio of powerful chemical reactions. The choice of reaction is critical for establishing the desired connectivity and stereochemistry of the final product.

Cycloaddition reactions are among the most powerful tools for constructing cyclic and bicyclic systems, as they can form multiple carbon-carbon bonds in a single, often stereocontrolled, step. The intramolecular 1,3-dipolar cycloaddition of nitrones is a particularly effective strategy for synthesizing the indolizidine skeleton. iupac.org In this approach, a molecule containing both a nitrone and an alkene is synthesized. Upon heating or catalysis, the nitrone (a 1,3-dipole) reacts with the tethered alkene (a dipolarophile) to form the bicyclic system in a highly stereoselective manner. iupac.orgresearchgate.net This method has been successfully applied to the synthesis of various substituted indolizidines. iupac.org

While 1,3-dipolar cycloadditions are common, other cycloaddition variants are also employed. For instance, [8+2] cycloadditions involving indolizine (B1195054) precursors can be used to form related complex heterocyclic systems. nih.gov The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, has also been adapted to create functionalized indolizidine scaffolds from 2-allylpyrrolidines. nih.gov

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of nitrogen-containing heterocycles, including the piperidine (B6355638) ring of the octahydroindolizine system. nih.govscholaris.cabeilstein-journals.org This reaction typically involves a precursor diene that is cyclized using a ruthenium-based catalyst, such as Grubbs' catalyst. beilstein-journals.org The power of RCM lies in its high functional group tolerance and its ability to form rings of various sizes efficiently. acs.org

In the context of octahydroindolizine synthesis, a common strategy involves preparing a chiral pyrrolidine (B122466) derivative functionalized with two alkenyl chains. scholaris.ca Application of an RCM catalyst then closes the second six-membered ring, directly affording the indolizidine core. nih.govbeilstein-journals.org This strategy has been used to synthesize a wide array of densely functionalized and enantiopure indolizidines from precursors derived from carbohydrates or amino acids. nih.govbeilstein-journals.orgacs.org

RCM Catalyst GenerationSubstrate TypeRing FormedReference
Grubbs' Second GenerationEnantiopure hydroxylamines with unsaturated groupsPiperidine ring nih.govbeilstein-journals.org
Not SpecifiedAminosugar derived dienePiperidine ring acs.org
Not SpecifiedPyrrolidine-derived dienesPiperidine ring scholaris.ca

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has become a powerful strategy for synthesizing enantiopure compounds. researchgate.net This approach avoids the use of potentially toxic or expensive metals and often proceeds under mild conditions. For the synthesis of octahydroindolizines, organocatalytic methods can be used to construct the chiral core structure through cascade or domino reactions.

One such approach involves an asymmetric conjugate addition, catalyzed by a chiral phase transfer catalyst, to create a key γ-ketoester intermediate with high enantiopurity. researchgate.net This intermediate can then be elaborated into the final octahydroindolizine structure. These multi-component reactions, where several bonds are formed in a single pot, are highly efficient and provide a direct route to complex, enantiopure heterocyclic cores. researchgate.net

Palladium-Catalyzed Asymmetric Allylic Alkylation for Indolizidine Cores

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This methodology is particularly valuable in the synthesis of indolizidine alkaloids, where the creation of specific stereocenters is crucial. The versatility of the Tsuji-Trost reaction and its asymmetric variants allows for the construction of chiral building blocks that can be further elaborated to the octahydroindolizine skeleton. dntb.gov.ua

In a notable application, the kinetic resolution of 2-substituted-2,3-dihydro-4-pyridones was achieved through a palladium-catalyzed allylic substitution. This process, utilizing a commercially available chiral ligand, afforded optically active dihydropyridones, which served as key intermediates in the first catalytic asymmetric total synthesis of indolizidine (-)-209I. While not a direct synthesis of this compound, this example highlights the potential of the AAA reaction to establish the stereochemistry of precursors that can be converted to various indolizidine cores.

The scope of palladium-catalyzed AAA has been expanded to include a wide range of alkyl-substituted allyl reagents and nonstabilized carbon nucleophiles, yielding allylic alkylated products in high yields and with excellent enantioselectivities. nih.gov This advancement has proven useful in the enantioselective synthesis of important chiral building blocks. nih.gov The strategic application of this methodology could involve the alkylation of a suitable nitrogen-containing nucleophile with a chiral allylic electrophile, or vice versa, to set the stereocenters found in the target octahydroindolizine.

A key aspect of this methodology is the ability to perform dynamic kinetic asymmetric transformations. For instance, a racemic isoprene (B109036) monoepoxide and a surrogate for Nazarov's reagent can undergo a palladium-catalyzed AAA to create a quaternary carbon center with excellent enantiomeric excess. rsc.org Such strategies are instrumental in simplifying synthetic routes to complex molecules.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Yield
Pd(0) / Chiral Ligand2-Substituted-2,3-dihydro-4-pyridoneOptically Active DihydropyridoneHighGood
Pd(0) / Chiral LigandAlkyl-substituted Allyl ReagentChiral Allylic Alkylated ProductHighHigh
Pd(0) / Chiral LigandRacemic Isoprene MonoepoxideAdduct with Quaternary CenterExcellent-
Pd(0) / (S,S)-Cy-DIOPN-allyl imine and glycinatevicinal diamino derivativesHighHigh

Rhodium-Catalyzed C-H/C-C Functionalization Strategies

Rhodium-catalyzed C-H and C-C bond functionalization has become an increasingly important strategy for the efficient construction of complex molecular architectures, including nitrogen-containing heterocycles. nih.gov These methods offer atom- and step-economical routes to valuable scaffolds by directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds.

The synthesis of indolizidine and quinolizidine (B1214090) derivatives can be achieved through Rh(III)-catalyzed C-H activation/annulation cascades. For example, a catalytic-condition-controlled strategy has been developed to construct quinolizinone and indolizine derivatives from readily available enamide and triazole substrates with high regioselectivity. nih.gov This transformation involves a C-H bond activation of a terminal olefin of the enamide, followed by a [3 + 3] or [2 + 3] cyclization cascade under different catalytic conditions to afford distinct heterocyclic scaffolds. nih.gov

Furthermore, the synthesis of indolizidines from optically pure α-amino acids has been accomplished via a stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrrole intermediates. nih.gov The resulting pyrrolylbutanals undergo an intramolecular cyclodehydration to form 5,6-dihydroindolizines, which are then hydrogenated to the final indolizidine products. nih.gov This sequence is highly stereocontrolled, with the chirality from the starting amino acid being transferred with complete integrity, and a new stereogenic center at the C9 position is generated in a single configuration. nih.gov

The development of divergent synthetic pathways using rhodium catalysis allows for the selective synthesis of either functionalized pyrrolidines or γ-amino ketones from vinyl aziridines and silyl (B83357) enol ethers, depending on the reaction conditions. rsc.org These pyrrolidine products can serve as versatile intermediates for the synthesis of octahydroindolizine scaffolds.

CatalystReactantsProductKey Transformation
Rh(III) complexEnamide and TriazoleQuinolizinone or IndolizineC-H Activation/Annulation
Rhodium complexN-AllylpyrrolePyrrolylbutanalHydroformylation
Rhodium complexVinyl aziridine (B145994) and Silyl enol etherFunctionalized Pyrrolidine or γ-Amino Ketone[3+2] Cycloaddition or Ring Opening

Stereoselective Radical Cyclization Approaches

Stereoselective radical cyclizations provide a powerful method for the construction of cyclic and polycyclic systems, including the N-heterocyclic cores of alkaloids. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.

While a direct application to this compound is not prominently featured in recent literature, the principles of stereoselective radical cyclization are well-established for the synthesis of related structures. For instance, the asymmetric synthesis of the indole (B1671886) alkaloid (+)-tacamonine has been achieved using a stereoselective radical cyclization of a 1-phenylsulfanyl tetrahydro-β-carboline bearing a pendant enoate ester side chain as the key step. whiterose.ac.uk In this process, a single stereocenter in the side chain directs the formation of two new stereocenters in a highly diastereoselective manner. whiterose.ac.uk

The construction of N-heterocycles through novel radical cyclizations of alkyl azides has also been reported. acs.org These methods offer new routes to nitrogen-containing ring systems and could be adapted for the synthesis of indolizidine precursors. The development of metalloradical catalysis, for example using cobalt(II) complexes, has enabled asymmetric radical bicyclization processes for the stereoselective construction of complex chiral molecules. nih.gov

Strategies to promote the kinetically disfavored 5-endo-trig radical cyclization have been developed, making it a synthetically useful tool for constructing five-membered rings. researchgate.net These promoting strategies, which include polar effects, geometrical constraints, and the use of persistent radicals, could be applied to the design of a stereoselective radical cyclization approach to the octahydroindolizine core.

Radical PrecursorKey StepProduct ScaffoldStereocontrol
1-Phenylsulfanyl tetrahydro-β-carbolineDiastereoselective radical cyclizationIndole alkaloidHigh
Alkyl AzideIntramolecular radical cyclizationN-HeterocycleVaries
α-AryldiazomethaneAsymmetric radical bicyclizationTricyclic ChromaneExcellent

Chiral Auxiliary and Asymmetric Catalysis in Stereocontrolled Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling the stereochemical outcome of chemical reactions. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com

In the context of octahydroindolizine synthesis, a stereocontrolled one-step synthesis of octahydroindolizine derivatives has been achieved from α,β-unsaturated enamide esters via an intramolecular double Michael reaction. rsc.org This method allows for the construction of the bicyclic core with defined stereochemistry.

Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, offers a more atom-economical approach. beilstein-journals.org Organocatalysis, in particular, has seen significant advancements and has been applied to the asymmetric synthesis of a wide variety of chiral heterocyclic compounds. youtube.com For example, the asymmetric functionalization of indolizines has been achieved through an enantioselective Friedel–Crafts reaction catalyzed by a chiral spirocyclic phosphoric acid. researchgate.net

The stereocontrolled synthesis of functionalized indolizidines can be approached through methods like the aza-Prins cyclization of 2-allylpyrrolidines. nih.gov The condensation of aldehydes with these pyrrolidines generates iminium ions that undergo a highly diastereoselective cyclization, creating up to two new stereocenters in a single step. nih.gov

MethodKey FeatureApplication
Chiral AuxiliaryTemporary incorporation of a chiral groupDirecting stereoselective reactions
Intramolecular Double Michael ReactionStereocontrolled cyclizationSynthesis of octahydroindolizine derivatives
Asymmetric OrganocatalysisUse of a chiral small molecule catalystEnantioselective functionalization of indolizines
Aza-Prins CyclizationDiastereoselective iminium ion cyclizationSynthesis of functionalized indolizidines

Enzymatic Resolution Techniques for Octahydroindolizine Precursors

Enzymatic resolutions offer a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. Lipases are a commonly used class of enzymes for the kinetic resolution of racemic alcohols, amines, and esters due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govresearchgate.net

A notable example is the enantioselective synthesis of an octahydroindolizine alcohol using a lipase-mediated kinetic resolution. researchgate.net The process utilizes Novozym 435 to resolve a racemic octahydroindolizine alcohol, providing access to the homo-chiral building block on a large scale. researchgate.net This resolved alcohol can then be used in the synthesis of more complex indolizidine derivatives.

The kinetic resolution of racemic acidic drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), using lipases has been well-documented and demonstrates the broad applicability of this technique. nih.gov Similarly, lipase-mediated kinetic resolution of alcohol intermediates has been successfully employed in the synthesis of pharmaceuticals like Ivabradine. mdpi.com

These enzymatic methods can be applied to resolve racemic precursors of this compound, providing a straightforward route to the enantiomerically pure starting materials required for its stereospecific synthesis.

EnzymeSubstrateResolution TypeProduct
Novozym 435 (Lipase)Racemic octahydroindolizine alcoholKinetic ResolutionEnantiopure alcohol and acylated alcohol
Candida rugosa LipaseRacemic Naproxen methyl esterHydrolysis(S)-Naproxen
Pseudomonas cepacia LipaseRacemic alcohol intermediateKinetic ResolutionEnantiopure alcohol for Ivabradine synthesis

Development of Divergent Synthetic Intermediates for Octahydroindolizine Scaffolds

The development of divergent synthetic strategies allows for the creation of a variety of structurally related compounds from a common intermediate. This approach is highly efficient for building libraries of molecules for biological screening and for accessing different natural product scaffolds.

In the context of octahydroindolizine synthesis, the development of divergent routes to functionalized piperidine and pyrrolidine intermediates is of great importance, as these are the fundamental building blocks of the indolizidine core. nih.gov A divergent synthesis of various 3,5-dioxygenated piperidines has been described, starting from N-benzylglycinate. nih.gov Chemoenzymatic methods are employed to efficiently produce a mixture of cis- and trans-piperidine diols, which can then be selectively transformed into different stereoisomers. nih.gov

The synthesis of indolizidines can be approached from protected organozinc iodides derived from L-proline, highlighting the use of chiral pool starting materials to generate key intermediates. whiterose.ac.uk Furthermore, rhodium-catalyzed switchable reactions of vinyl aziridines with silyl enol ethers provide a divergent route to either functionalized pyrrolidines or γ-amino ketones, both of which are valuable precursors for more complex nitrogen heterocycles. rsc.org

These strategies, which focus on the flexible and efficient creation of key building blocks, are crucial for the development of synthetic routes to a wide range of octahydroindolizine derivatives, including this compound.

Starting MaterialKey IntermediateSynthetic StrategyTarget Scaffold
N-Benzylglycinate3,5-Dioxygenated piperidinesChemoenzymatic divergent synthesisSubstituted Piperidines
L-ProlineProtected organozinc iodideChiral pool approachIndolizidines
Vinyl aziridinesFunctionalized pyrrolidinesRhodium-catalyzed switchable reactionsPyrrolidine-based heterocycles

Stereochemical Elucidation and Conformational Analysis of 5r,8ar 5 Methyloctahydroindolizine

Determination of Absolute and Relative Configurations

The unambiguous assignment of the absolute and relative stereochemistry of (5R,8aR)-5-Methyloctahydroindolizine is fundamental to understanding its chemical and biological properties. The designation (5R,8aR) specifies the spatial orientation of the substituents at the chiral centers C5 and C8a. The relative configuration, which describes the orientation of these substituents with respect to each other, is typically determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Key NMR methods employed for the elucidation of relative stereochemistry include:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, are pivotal in establishing through-space proximity between protons. For this compound, observation of an NOE between the proton at C5 and the proton at C8a would indicate a cis relationship between them. Conversely, the absence of such a correlation, coupled with other evidence, would suggest a trans arrangement.

The determination of the absolute configuration requires a method that can distinguish between enantiomers. This is often achieved through:

Chiroptical Spectroscopy: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can be used to assign the absolute configuration by comparing the experimental spectra with those of known compounds or with quantum chemical calculations.

X-ray Crystallography: When a crystalline derivative of the compound can be obtained, single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute configuration. The inclusion of a heavy atom in the crystal structure (the heavy atom method) or the measurement of anomalous dispersion effects can allow for the unambiguous assignment of the absolute stereochemistry.

Asymmetric Synthesis: The synthesis of this compound from a starting material of known absolute configuration can also serve to establish its stereochemistry.

Table 1: Representative NMR Data for Stereochemical Analysis of a Substituted Indolizidine

ProtonChemical Shift (ppm)Key NOE CorrelationsInferred Orientation
H-52.85H-3α, H-9Axial
H-8a2.10H-1α, H-7αAxial
CH₃-51.15H-6β, H-7βEquatorial

Note: This table presents hypothetical data for illustrative purposes, based on typical values for related indolizidine alkaloids.

Conformational Preferences and Dynamics of the Octahydroindolizine (B79230) Ring System

The octahydroindolizine ring system is composed of a fused six-membered (piperidine) and five-membered (pyrrolidine) ring. The conformational behavior of this system is primarily dictated by the puckering of these two rings and the nature of the ring fusion. The indolizidine nucleus can exist in several conformations, with the most stable being chair-like forms for the six-membered ring and envelope or twist forms for the five-membered ring.

The two main conformations of the octahydroindolizine system are the trans-fused and cis-fused forms. In the case of this compound, the stereochemistry at the bridgehead carbon (C8a) and the substituted carbon (C5) determines the nature of the ring fusion. The relative orientation of the substituents at these centers will favor either a cis- or trans-decalin-like fusion of the two rings.

Computational studies, often employing density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are instrumental in predicting the relative energies of different conformations. These calculations can provide insights into the most stable conformers and the energy barriers for interconversion between them.

The dynamics of the octahydroindolizine ring system involve processes such as ring inversion of the six-membered ring and pseudorotation of the five-membered ring. Variable-temperature NMR spectroscopy is a powerful experimental technique to study these dynamic processes. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for conformational exchange.

Table 2: Calculated Relative Energies of Octahydroindolizine Conformations

ConformationRelative Energy (kcal/mol)Six-membered RingFive-membered Ring
Chair-Envelope0.00ChairEnvelope
Chair-Twist1.25ChairTwist
Boat-Envelope5.50BoatEnvelope

Note: This table provides representative energy values for the parent octahydroindolizine ring system to illustrate the relative stabilities of different conformations.

Influence of Substituents on Indolizidine Conformation

The presence of a methyl group at the C5 position in this compound has a significant impact on the conformational equilibrium of the molecule. The steric bulk of the methyl group will influence the preferred conformation of the six-membered ring to minimize unfavorable steric interactions.

In a chair-like conformation of the piperidine (B6355638) ring, a substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions with other axial protons on the same side of the ring.

For this compound, the conformational preference of the C5-methyl group can be predicted based on these principles. A conformation where the methyl group is in an equatorial position would be expected to be more stable than one where it is in an axial position. This preference can be quantified by determining the A-value for the methyl group in this specific ring system, which represents the energy difference between the axial and equatorial conformers.

Table 3: Influence of C5-Substituent on Conformational Equilibrium

Substituent at C5Preferred OrientationΔG° (Axial - Equatorial) (kcal/mol)
H-0
CH₃Equatorial~1.7
C₂H₅Equatorial~1.8
C(CH₃)₃Equatorial> 5.0

Note: The ΔG° values are typical A-values for substituents on a cyclohexane (B81311) ring and are provided here to illustrate the general principle of substituent influence on conformational preference.

Chemical Reactivity and Functionalization of the Octahydroindolizine Core

Regioselective and Stereoselective Functional Group Transformations

The introduction of functional groups onto the (5R,8aR)-5-Methyloctahydroindolizine core with high levels of regio- and stereocontrol is a significant challenge in synthetic chemistry. Most complex indolizidine alkaloids are synthesized by constructing the bicyclic system with the desired substituents already in place. However, the principles of stereocontrol evident in these total syntheses provide insight into the inherent facial bias of the octahydroindolizine (B79230) nucleus, which would govern any post-synthesis functionalization.

For instance, the synthesis of related indolizidine alkaloids often involves cyclization reactions where the stereochemistry of the starting material dictates the final stereochemical outcome of the bicyclic product. Methodologies such as the Pauson-Khand cycloaddition have been employed to construct functionalized indolizidine systems as single diastereomers. nih.govnih.gov This reaction, involving a [2+2+1] cyclization, demonstrates how the stereochemistry of a precursor can be translated to multiple new stereocenters in the final indolizidine scaffold. nih.gov

Another powerful strategy for achieving stereocontrol is the aza-Prins cyclization. This process involves the condensation of an aldehyde onto a pyrrolidine (B122466) nitrogen to form an iminium ion, which then undergoes a cationic π-cyclization. nih.gov The capture of the resulting carbocation can introduce new functional groups with defined stereochemistry, influenced by the existing stereocenters of the octahydroindolizine precursor. nih.gov

While direct functionalization of the unsubstituted this compound is not extensively documented, the reactivity of the indolizine (B1195054) core, the unsaturated analogue, shows a strong preference for electrophilic substitution at the 3-position. jbclinpharm.org In the saturated octahydroindolizine system, functionalization would likely be directed to positions alpha to the nitrogen or at less sterically hindered carbons, with the stereochemical approach of reagents being dictated by the convex face of the bicyclic system.

Transformation TypeKey StrategyStereochemical Control
AnnulationPauson-Khand CycloadditionHigh diastereoselectivity based on precursor stereochemistry.
CyclizationAza-Prins CyclizationCreation of new stereocenters influenced by the existing chiral scaffold.
SubstitutionElectrophilic Addition (on indolizine)High regioselectivity for the 3-position.

Derivatization Strategies for Octahydroindolizine Scaffolds

Derivatization of the octahydroindolizine scaffold is crucial for exploring the structure-activity relationships of this important class of compounds. Strategies for derivatization can be broadly categorized into those that modify existing functional groups and those that introduce new ones onto the carbon framework.

A common approach to derivatization involves the synthesis of analogues with varied substituents at different positions of the octahydroindolizine core. This is often achieved through the total synthesis of each individual analogue. For example, the synthesis of fluorinated indolizidinone derivatives has been accomplished through asymmetric synthesis routes that introduce the fluorine-containing moiety early in the synthetic sequence. nih.gov

The development of concise and stereoselective entries to functionally diverse indolizidine scaffolds is an active area of research. nih.gov One such strategy involves a domino 2-aza-Cope-[3+2] dipolar cycloaddition to create highly functionalized 2-allylpyrrolidines, which can then be further elaborated into complex indolizidine systems. nih.gov This approach allows for the introduction of a wide variety of functional groups that can serve as handles for further derivatization.

The table below summarizes some approaches that can be adapted for the derivatization of the this compound scaffold:

Derivatization ApproachDescriptionPotential Application
Analogue Synthesis Total synthesis of derivatives with modified substituents.Introduction of fluorine, hydroxyl, or other functional groups to probe biological activity.
Domino Reactions Multi-component reactions to build complex, functionalized precursors.Rapid generation of a library of diverse octahydroindolizine derivatives.
Cycloaddition Reactions Utilizing cycloadditions to introduce new rings and functional groups.Creation of polycyclic derivatives with novel therapeutic potential.

Mechanistic Studies of Chemical Transformations

The mechanisms underlying the chemical transformations of the octahydroindolizine core are fundamental to understanding and predicting their regio- and stereochemical outcomes. While detailed mechanistic studies specifically on this compound are scarce, insights can be drawn from related systems and theoretical studies.

The stereoselectivity of many reactions leading to the formation of the octahydroindolizine skeleton is often rationalized by the formation of a key intermediate that directs the subsequent bond formations. For example, in the Pauson-Khand reaction, the stereochemical outcome is dictated by the facial selectivity of the initial coordination of the cobalt complex to the enyne precursor. nih.gov

In the case of electrophilic substitution on the unsaturated indolizine core, the observed regioselectivity for the 3-position is consistent with the electronic properties of the aromatic system, where the C3 position has the highest electron density. jbclinpharm.org For the saturated octahydroindolizine system, reactions involving the nitrogen atom, such as quaternization or oxidation, would proceed through well-established mechanisms for tertiary amines.

Computational studies can provide valuable insights into the transition states and reaction pathways of transformations involving the octahydroindolizine scaffold. Such studies can help to explain the observed stereoselectivities and guide the design of new synthetic methods. The development of machine learning models to predict the regioselectivity of C-H bond functionalization in heterocycles represents a promising future direction for understanding and controlling the reactivity of complex scaffolds like octahydroindolizine.

Reaction TypeMechanistic FeatureImplication for this compound
Pauson-Khand CycloadditionFacial selectivity in metal-alkyne complex formation.Predictable stereochemical outcome in the construction of the bicyclic core.
Electrophilic Substitution (on indolizine)Electron distribution in the aromatic system.Provides a basis for predicting regioselectivity in analogous reactions on related unsaturated systems.
C-H FunctionalizationTransition state energies of competing pathways.Computational models could predict reactive sites for direct functionalization.

Advanced Spectroscopic and Structural Characterization Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules like (5R,8aR)-5-Methyloctahydroindolizine in solution. The relative stereochemistry of the chiral centers at C-5 and C-8a can be unequivocally established through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY/ROESY) NMR experiments.

Detailed analysis of ¹H NMR spectra provides information on the chemical environment and connectivity of protons. The chemical shifts, signal multiplicities, and proton-proton coupling constants (J-values) are crucial for assigning specific protons within the octahydroindolizine (B79230) core. For instance, the trans-fusion of the two rings in the (8aR) configuration imposes specific dihedral angles between protons on the bridgehead and adjacent carbons, which is reflected in the measured J-couplings.

Two-dimensional NMR techniques are essential for a complete assignment. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, confirming the connectivity of the carbon skeleton. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are particularly powerful for stereochemical assignment. uni-regensburg.de These experiments detect protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. For this compound, an NOE correlation between the proton at C-8a and the methyl protons at C-5 would provide strong evidence for their cis relationship, which is characteristic of this specific diastereomer. Conversely, the absence of such a correlation would suggest a trans relationship.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms are sensitive to the stereochemistry of the molecule. Theoretical calculations of NMR chemical shifts using Density Functional Theory (DFT) can be compared with experimental data to further corroborate the assigned structure. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)
Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ-Couplings (Hz)
2~30.5~1.75m-
3~25.8~1.85m-
5~58.2~2.50m-
6~31.0~1.60m-
7~20.5~1.45m-
8~53.1~2.10m-
8a~65.7~2.00m-
1' (CH₃)~19.5~1.10dJ = 6.5

Note: The data in the table are representative values based on known indolizidine alkaloids and are intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its elemental composition. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm).

For this compound, the molecular formula is C₉H₁₇N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. When the compound is analyzed by HRMS, the experimentally measured m/z value is compared to the theoretical value. A close match (typically < 5 ppm error) provides definitive confirmation of the molecular formula and rules out other possible elemental compositions that might have the same nominal mass. mdpi.comnih.gov

Interactive Table: HRMS Data for this compound
ParameterValue
Molecular FormulaC₉H₁₇N
Ion Formula[C₉H₁₈N]⁺
Theoretical m/z ([M+H]⁺)140.14340
Experimentally Measured m/z140.14315
Mass Error-1.8 ppm

Note: The experimental data in the table are hypothetical and for illustrative purposes.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms in the molecule. acs.org

For a molecule like this compound, which lacks strong chromophores, derivatization with a chromophoric group may be necessary to obtain a measurable ECD spectrum in the accessible UV-Vis range. However, modern computational methods allow for the direct determination of the absolute configuration even for molecules with weak electronic transitions.

The standard approach involves comparing the experimentally measured ECD spectrum with theoretical spectra generated using quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TDDFT). nih.gov Theoretical ECD spectra are calculated for both possible enantiomers, (5R,8aR) and (5S,8aS). The absolute configuration of the natural product is then assigned by matching the experimental spectrum, particularly the sign and position of the Cotton effects (the characteristic peaks and troughs), to one of the calculated spectra. figshare.com A good agreement between the experimental and a calculated spectrum provides strong evidence for that specific absolute configuration. acs.orgnih.gov

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a crystalline derivative can be obtained, this technique can provide an unambiguous and highly precise structural model. cdnsciencepub.com

The method involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. Mathematical analysis of the diffraction data yields the precise coordinates of each atom in the molecule, allowing for the determination of exact bond lengths, bond angles, and torsion angles.

X-ray crystallography provides irrefutable proof of the compound's connectivity, relative stereochemistry (e.g., the trans-fused ring system), and absolute stereochemistry (if the Flack parameter is determined). cdnsciencepub.com The resulting crystal structure offers a complete picture of the molecule's conformation in the solid state, serving as the ultimate benchmark for confirming assignments made by other spectroscopic methods.

Interactive Table: Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₉H₁₇N
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)10.21
c (Å)11.35
Volume (ų)988.7
Z (molecules/unit cell)4
R-factor< 0.05

Note: The data in the table are hypothetical and for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Structural Features

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and structural features of a molecule. nih.gov Both techniques probe the vibrational modes of molecular bonds (stretching, bending, etc.), but they operate on different principles and are governed by different selection rules, making them complementary. edinst.com

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. researchgate.net For this compound, the IR spectrum would be characterized by:

C-H stretching vibrations: Strong bands in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized carbons.

C-H bending vibrations: Bands in the 1350-1470 cm⁻¹ region.

C-N stretching vibrations: Bands in the 1000-1250 cm⁻¹ region, characteristic of aliphatic amines.

C-C stretching vibrations: Found in the fingerprint region (800-1200 cm⁻¹).

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)IR, Raman2850 - 2960Strong (IR), Medium (Raman)
CH₂ ScissoringIR~1465Medium
CH₃ BendingIR~1375Medium
C-N StretchIR1000 - 1250Medium-Weak
C-C StretchRaman, IR800 - 1200Strong (Raman), Variable (IR)

Theoretical and Computational Investigations of 5r,8ar 5 Methyloctahydroindolizine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics

No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure, molecular orbitals (HOMO/LUMO), or thermodynamic properties of (5R,8aR)-5-Methyloctahydroindolizine were identified. Such calculations would typically be used to understand the molecule's reactivity, stability, and electron distribution.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

There is no available research detailing the use of molecular mechanics or molecular dynamics simulations to explore the conformational landscape of this compound. These methods are crucial for identifying the most stable three-dimensional structures (conformers) of the molecule and understanding its flexibility, which is vital for its biological activity.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, ECD)

No publications were found that report the computational prediction of spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts or Electronic Circular Dichroism (ECD) spectra for this compound. These predictions are often used in conjunction with experimental data to confirm the structure and stereochemistry of a molecule.

In Silico Studies of Molecular Interactions with Biological Macromolecules (e.g., enzyme active sites)

While related indolizidine alkaloids have been the subject of docking studies, no specific in silico research detailing the interaction of this compound with biological macromolecules, such as enzyme active sites, could be located. These studies are essential for predicting the binding affinity and mode of interaction of a molecule with a biological target.

Mechanistic Computational Studies of Reaction Pathways in Synthesis

There is a lack of published computational studies on the reaction pathways involved in the synthesis of this compound. Such studies would typically use quantum chemical methods to investigate transition states and reaction intermediates to elucidate the mechanism and optimize reaction conditions.

Academic Research on Biological Interactions and Mechanistic Studies of Octahydroindolizine Scaffolds

In Vitro Enzyme Inhibition and Activation Studies

The biological effects of octahydroindolizine (B79230) and related alkaloid scaffolds are often dependent on their interaction with enzymes. These interactions can range from inhibition, where the compound blocks an enzyme's activity, to metabolic activation, where the enzyme modifies the compound, leading to its active form.

Indolizidine alkaloids such as swainsonine (B1682842) and castanospermine (B190763) are well-documented inhibitors of glycosidases (sugar-splitting enzymes), a property linked to their anticancer and anti-HIV activities. wikipedia.org The mechanism of inhibition often involves the nitrogen atom of the indolizidine ring mimicking the oxocarbenium ion intermediate of the natural substrate, thereby binding tightly to the enzyme's active site.

Conversely, many alkaloids require enzymatic activation to exert their biological effects. The cytochrome P450 (CYP) family of enzymes in the liver is frequently involved in the metabolism of such compounds. nih.gov Studies on pyrrolizidine (B1209537) alkaloids, which share structural similarities with indolizidines, show that specific CYP isoforms, such as CYP3A4 and CYP3A5, can metabolically activate these compounds into reactive intermediates. nih.gov This process is crucial for their biological activity. The specific structure of the alkaloid dictates which CYP enzymes are involved and the extent of activation, highlighting a structure-dependent enzymatic interaction. nih.gov While specific studies on (5R,8aR)-5-Methyloctahydroindolizine are not detailed in the reviewed literature, the principles of enzyme inhibition and activation observed for the broader indolizidine class provide a framework for understanding its potential mechanisms. wikipedia.orgnih.gov

Ligand-Receptor Interaction Mechanisms (Excluding direct pharmacological outcomes on human systems)

At the molecular level, the interaction between a ligand like an octahydroindolizine derivative and its target receptor is a dynamic process governed by precise intermolecular forces. wikipedia.org Advanced computational and experimental techniques are employed to elucidate these mechanisms, providing a detailed picture of how these scaffolds bind to and activate receptors.

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions over time. mdpi.comnih.govrowan.edu For instance, MD simulations of indolizidine analogs with nicotinic acetylcholine (B1216132) receptors (nAChRs) have been used to validate docking poses and analyze the stability of the ligand-receptor complex. mdpi.com Such simulations can reveal how the binding pocket residues adapt to the ligand and identify key interactions, such as hydrogen bonds, that maintain binding affinity. mdpi.comresearchgate.net

Experimental methods, such as radioligand-binding assays and functional [³⁵S]GTPγS-binding assays, provide quantitative data on ligand affinity and receptor activation. nih.gov Studies on G-protein coupled receptors (GPCRs), a common target for alkaloids, have identified specific amino acid residues within the transmembrane domains that are critical for binding and activation. For example, research on the α2A-adrenoceptor has shown that serine residues at specific positions (e.g., 5.43 and 5.46) are crucial for forming hydrogen bonds with catecholamine ligands, and mutations at these sites can significantly impair receptor activation. nih.gov Computational docking studies, corroborated by these experimental assays, help to build a comprehensive model of the binding mode, showing how the ligand orients itself within the receptor's binding crevice. nih.govias.ac.in This mechanistic understanding of ligand-receptor interactions is fundamental to explaining the biological activity of octahydroindolizine scaffolds.

Cellular Pathway Modulation Studies (e.g., modulation of nitric oxide production in cell lines)

Once a ligand binds to its receptor, it initiates a cascade of intracellular events known as a cellular signaling pathway. Octahydroindolizine scaffolds and other alkaloids can modulate these pathways, leading to specific cellular responses. Two well-studied examples are the modulation of the cyclic AMP (cAMP) pathway and the production of nitric oxide (NO).

The cAMP pathway is a ubiquitous signaling cascade that begins with the activation of a GPCR. wikipedia.org This activation stimulates adenylyl cyclase to convert ATP into cAMP, which then activates other downstream effectors like protein kinase A (PKA). wikipedia.orgnih.gov The modulation of this pathway is a key mechanism for many biologically active compounds. Natural products have been identified that can either activate adenylyl cyclase or inhibit phosphodiesterases (the enzymes that break down cAMP), both resulting in altered intracellular cAMP levels. researchgate.net

Nitric oxide (NO) is another critical signaling molecule involved in diverse physiological processes. nih.govnih.gov It is synthesized by nitric oxide synthase (NOS) enzymes. nih.gov Certain compounds can inhibit the production of NO, which is a key area of investigation for anti-inflammatory research. For example, studies on various natural products have quantified their ability to inhibit NO production in lipopolysaccharide-stimulated cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this activity.

Inhibitory Activity of Selected Compounds on Nitric Oxide (NO) Production
CompoundIC₅₀ (µM)Cell Line
Curvularin53.7RAW 264.7
(S)-De-O-methyllasiodiplodin32.8RAW 264.7
Curvulariahawadride12.8RAW 264.7

These studies demonstrate how compounds with specific scaffolds can precisely modulate key cellular signaling pathways, providing a mechanistic basis for their biological effects.

Structure-Activity Relationship (SAR) Studies at the Molecular Level (for mechanistic understanding)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. They explore how the chemical structure of a compound influences its biological activity. creative-biolabs.comyoutube.com By systematically modifying a core scaffold, such as octahydroindolizine, researchers can determine which chemical groups are essential for its interaction with a biological target. creative-biolabs.com

The goal of mechanistic SAR is to understand why certain structural features lead to a particular activity. This involves correlating structural changes with effects at the molecular level, such as binding affinity or enzyme inhibition kinetics. mdpi.comresearchgate.netnih.gov For example, an SAR study might reveal that adding a halogen atom at a specific position on the octahydroindolizine ring increases its binding affinity for a receptor. nih.govnih.gov Molecular modeling and docking studies can then be used to rationalize this finding, perhaps by showing that the halogen forms a critical interaction with a specific amino acid in the receptor's binding pocket. nih.govmdpi.com

Key considerations in SAR studies include:

Stereochemistry: The three-dimensional arrangement of atoms is often critical. Different enantiomers or diastereomers of an octahydroindolizine can have vastly different biological activities.

Substituent Effects: The nature and position of chemical groups attached to the core scaffold can dramatically alter activity. Electron-withdrawing or electron-donating groups, bulky or small groups, and hydrophobic or hydrophilic moieties can all impact interactions with a target. mdpi.com

Conformational Flexibility: The ability of a molecule to adopt different shapes can influence how well it fits into a binding site. SAR studies can explore how ring constraints or flexible side chains affect activity.

By combining chemical synthesis with biological testing and computational modeling, SAR studies provide a detailed roadmap of the molecular interactions that drive the activity of octahydroindolizine scaffolds, guiding the design of new molecules with tailored mechanistic profiles. mdpi.comnih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enantiopure Octahydroindolizines

The demand for enantiomerically pure octahydroindolizines for pharmacological and biological studies continues to drive innovation in synthetic organic chemistry. While classical methods have been instrumental, recent and future efforts are focused on developing more efficient, versatile, and sustainable synthetic strategies. A significant trend is the move away from prefunctionalization-based approaches towards more direct and atom-economical methods like oxidation-based strategies. rsc.org

Recent advances have showcased the power of transition metal-catalyzed reactions and oxidative coupling to construct the indolizine (B1195054) core with substitution patterns that were previously difficult to achieve. rsc.org For instance, nickel-catalyzed (4 + 2) cycloadditions of alkynes and azetidinones have been successfully employed for the enantioselective synthesis of naturally occurring indolizidine alkaloids. acs.org Modular approaches, where complex polycyclic indolizidine and quinolizidine (B1214090) alkaloids are assembled from simpler building blocks in a convergent manner, are also gaining prominence due to their efficiency. researchgate.netcitedrive.com The use of unique chiral synthons, such as proline, continues to be a valuable strategy for the synthesis of a wide array of natural products, including indolizidines. rsc.org

Future methodologies will likely focus on further enhancing stereoselectivity and functional group tolerance. The development of novel catalytic systems, including both metal-based and organocatalytic approaches, will be crucial. Moreover, the principles of green chemistry, such as the use of environmentally benign reagents and solvents, are expected to play an increasingly important role in the design of next-generation synthetic routes to enantiopure octahydroindolizines.

Application of Machine Learning and AI in Octahydroindolizine (B79230) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research on natural products, including octahydroindolizines. ijrpas.com These computational tools offer the potential to accelerate various stages of the research and development pipeline, from the discovery of new compounds to the prediction of their biological activities and the planning of their synthesis. nih.govresearchgate.net

In the realm of drug discovery, AI algorithms can rapidly screen large virtual libraries of indolizidine derivatives to identify promising candidates for specific biological targets. ijrpas.comjhidc.org Machine learning models can be trained on existing data to predict a range of properties, including bioactivity, toxicity, solubility, and pharmacokinetic profiles, thereby helping to prioritize compounds for experimental validation. jhidc.orgcas.org This predictive power can significantly reduce the time and cost associated with traditional high-throughput screening. jhidc.org

Exploration of New Biological Targets and Mechanistic Insights for Indolizidine Scaffolds

Indolizidine alkaloids are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ontosight.ainih.govbohrium.com A key area of future research will be the identification of novel biological targets for these compounds and the elucidation of their mechanisms of action at the molecular level.

While the general biological effects of many indolizidines have been characterized, the specific proteins, enzymes, or cellular pathways they interact with are often not fully understood. Future studies will likely employ a range of modern biological techniques, such as proteomics, genomics, and advanced microscopy, to pinpoint the molecular targets of indolizidine scaffolds. For example, the unique indolizidine alkaloid securinine (B1681715) has been identified as a promising scaffold for developing neuroprotective and antitumor drugs, and further research is focused on understanding its interactions with targets like GABA receptors. nih.govnih.gov

A deeper understanding of the structure-activity relationships (SAR) is also crucial. By systematically modifying the structure of the indolizidine core and observing the effects on biological activity, researchers can gain valuable insights into the key structural features required for interaction with a particular target. This knowledge is essential for the rational design of more potent and selective analogs of naturally occurring indolizidine alkaloids.

Interdisciplinary Research Integrating Synthesis, Computation, and Biology

The complexity of modern scientific challenges necessitates a move towards more integrated and interdisciplinary research approaches. The study of (5R,8aR)-5-Methyloctahydroindolizine and other indolizidine alkaloids is a prime example of a field that benefits immensely from the convergence of different scientific disciplines.

Future breakthroughs will likely emerge from collaborations that seamlessly integrate synthetic chemistry, computational science, and biology. In this paradigm, computational chemists and AI specialists can work alongside synthetic chemists to design and propose novel indolizidine derivatives with predicted biological activities. mdpi.com These compounds can then be synthesized and passed on to biologists for in vitro and in vivo testing. The experimental results can then be fed back into the computational models to refine and improve their predictive accuracy, creating a powerful iterative cycle of design, synthesis, and testing.

This synergistic approach allows for a more holistic understanding of the complex interplay between chemical structure and biological function. cas.org By combining the power of rational design and predictive modeling with the rigor of experimental validation, interdisciplinary research holds the key to unlocking the full therapeutic potential of the indolizidine scaffold and developing new and effective treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (5R,8aR)-5-Methyloctahydroindolizine, and how can researchers validate stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution at position 5 of indolizine precursors, as demonstrated in protocols using 5-chloroindolizines . For stereochemical validation, X-ray crystallography is critical to confirm spatial configurations, as shown in the structural analysis of related indolizine derivatives . Researchers should combine NMR (e.g., NOESY for spatial proximity) and chiral chromatography to resolve enantiomeric purity.

Q. Which analytical techniques are most effective for characterizing the structural and geometric properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and ring conformations, as applied to hexahydrothieno-indolizinium derivatives .
  • NMR spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR can distinguish methyl group positions and hydrogen environments.
  • Computational modeling : Density Functional Theory (DFT) optimizations can predict stability of stereoisomers and validate experimental data .

Q. What pharmacological activities have been reported for this compound derivatives, and how should researchers prioritize assays?

  • Methodological Answer : Indolizines exhibit antileishmanial, antimicrobial, and cytotoxic activities . Prioritize assays based on structural analogs:

  • Antiparasitic screens : Use Leishmania models for derivatives with carbomethoxy groups .
  • Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using derivatives with electron-withdrawing substituents .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess selectivity via non-cancerous cell lines.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereoselectivity in this compound synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Introduce chiral ligands (e.g., BINAP) in palladium-catalyzed steps to bias stereochemistry .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the R configuration at position 5 .
  • Temperature control : Lower temperatures reduce racemization; monitor via real-time HPLC to arrest reactions at optimal enantiomeric excess.

Q. What strategies resolve contradictory data in substituent effects on nucleophilic substitution reactions of indolizines?

  • Methodological Answer : Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2). To clarify:

  • Kinetic studies : Compare reaction rates under varying conditions (e.g., ionic strength, solvent polarity) .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled nucleophiles to track substitution pathways .
  • Computational analysis : Map energy profiles for intermediates using DFT to identify dominant mechanisms .

Q. How can researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer : Variability may stem from structural nuances or assay conditions. Mitigate via:

  • Comparative structural analysis : Use crystallographic data to correlate bioactivity with substituent positioning (e.g., methyl vs. hydroxyl groups) .
  • Standardized assays : Replicate studies under uniform conditions (e.g., cell line passages, incubation times).
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced activity with electron-deficient aryl groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.